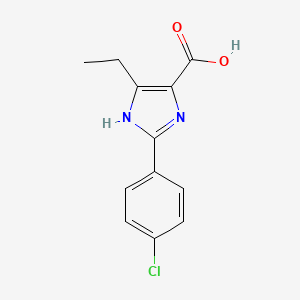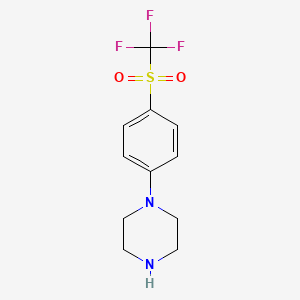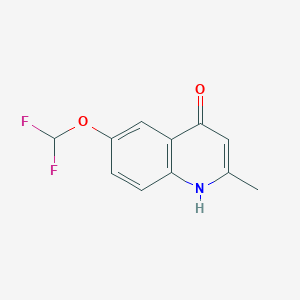
6-(Difluoromethoxy)-2-methylquinolin-4-ol
説明
6-(Difluoromethoxy)-2-methylquinolin-4-ol is a chemical compound with the following properties:
- IUPAC Name : 6-(difluoromethoxy)-2-methylquinolin-4-ol
- Molecular Formula : C*11H8F2NO2*
- Molecular Weight : Approximately 221.19 g/mol
Molecular Structure Analysis
The molecular structure of 6-(Difluoromethoxy)-2-methylquinolin-4-ol consists of a quinoline ring system with a difluoromethoxy group (-OCHF*2) at position 6 and a hydroxyl group (-OH) at position 4. The methyl group (-CH3*) is attached to position 2 of the quinoline ring.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : The compound may appear as a white to off-white crystalline solid.
- Melting Point : Literature sources can provide precise melting point data.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Chemical Properties :
- Acid-Base Behavior : Determine whether it acts as an acid or base.
- Stability : Assess its stability under different conditions (e.g., temperature, light, pH).
科学的研究の応用
Analytical Methods for Antioxidant Activity
Research on antioxidants, including compounds related to quinolines, highlights critical methodologies for determining antioxidant activity, essential in food engineering, medicine, and pharmacy. Tests like ORAC and FRAP, based on hydrogen atom transfer or electron transfer, provide insights into the antioxidant capacity of complex samples. These methods, employing spectrophotometry and electrochemical biosensors, are crucial for analyzing antioxidants' roles in various fields, underscoring the chemical reactions and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).
OLED Materials Development
The development of organic light-emitting diodes (OLEDs) has benefited significantly from the study of BODIPY-based materials, related to quinoline compounds through their application in organic semiconductors. This research provides a foundation for designing 'metal-free' infrared emitters and understanding the structural design and synthesis of organic semiconductors for improved OLED devices (Squeo & Pasini, 2020).
Environmental and Health Impacts of Synthetic Antioxidants
Investigations into synthetic phenolic antioxidants, similar in function to some derivatives of quinoline compounds, have raised awareness about their environmental presence, human exposure, and potential toxic effects. These studies call for future research to explore novel antioxidants with reduced toxicity and environmental impact, emphasizing the need for safer compounds in various applications (Liu & Mabury, 2020).
Antimalarial Agents and Metabolism
Research on antimalarial agents, including quinoline derivatives, provides insights into the metabolism of these compounds and their implications for developing effective treatments. The study of metabolic pathways and the identification of potent antioxidants within these compounds contribute to understanding their potential therapeutic applications and the development of new antimalarial strategies (Strother et al., 1981).
Safety And Hazards
Safety information is crucial:
- Pictograms : GHS07 (Warning)
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses if present and easy to do), P338 (Continue rinsing)
将来の方向性
Research gaps and potential applications:
- Investigate its pharmacological properties (e.g., antimicrobial, anticancer).
- Explore its use as a building block for drug development.
- Assess its environmental impact and biodegradability.
Please refer to relevant scientific papers for more detailed information on each aspect. 📚🔬
特性
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCGBRFNUBGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-2-methylquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
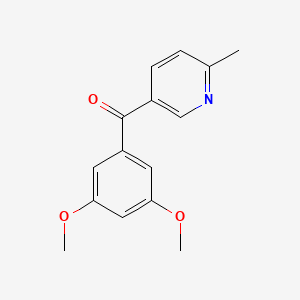
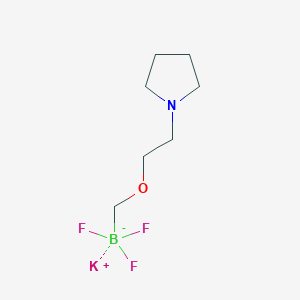
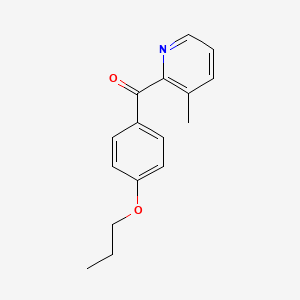

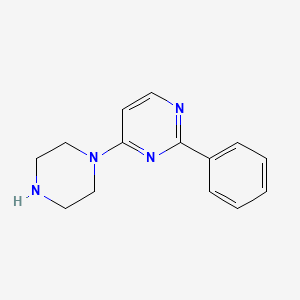
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)
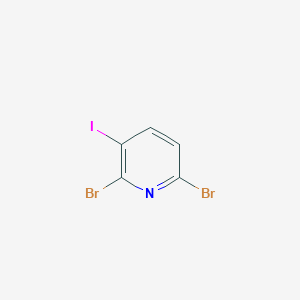
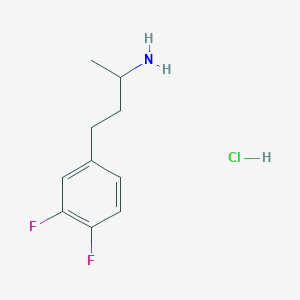
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
